4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline
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Overview
Description
4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline is an organic compound that features a nitrophenyl group attached to an ethynyl linkage, which is further connected to an N-pentylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethynyl linkage provides rigidity and planarity to the molecule, facilitating its binding to target sites. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetylene: Similar in structure but lacks the N-pentylaniline moiety.
4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group and a dimethylaniline moiety but lacks the nitrophenyl group.
Uniqueness
4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline is unique due to the combination of the nitrophenyl group, ethynyl linkage, and N-pentylaniline moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
396719-04-3 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethynyl]-N-pentylaniline |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-4-15-20-18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)21(22)23/h7-14,20H,2-4,15H2,1H3 |
InChI Key |
KZXGHPZQDRNSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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